molecular formula C10H5BrF3NO B12839725 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile

Cat. No.: B12839725
M. Wt: 292.05 g/mol
InChI Key: RFHQUEYMYNAQSE-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile: is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoylacetonitriles.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound may be used as a probe or reagent to study enzyme mechanisms or to develop new biochemical assays. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical interactions, influencing its reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzoic acid
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)benzonitrile

Comparison: Compared to these similar compounds, 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both a nitrile group and a benzoyl moiety. This combination of functional groups imparts distinct chemical properties, making it more versatile in synthetic applications. Its reactivity and stability also differ from those of its analogs, providing unique advantages in various research and industrial contexts.

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5BrF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2

InChI Key

RFHQUEYMYNAQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)Br

Origin of Product

United States

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